molecular formula C18H19ClN2O4S2 B11229699 7-chloro-N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-[2-(methylsulfanyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11229699
M. Wt: 426.9 g/mol
InChI Key: VUCFXSYKZVJFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a methanesulfonyl group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzoxazepine precursor with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group . The chlorinated phenyl group can be introduced through a substitution reaction using a chlorinated phenyl derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group or to modify the benzoxazepine ring.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and compounds with methanesulfonyl or chlorinated phenyl groups. Examples include:

Uniqueness

The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-[2-(METHYLSULFANYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activity. The presence of the methanesulfonyl group and the chlorinated phenyl group may confer unique properties, such as increased stability or specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19ClN2O4S2

Molecular Weight

426.9 g/mol

IUPAC Name

7-chloro-N-(2-methylsulfanylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H19ClN2O4S2/c1-26-17-6-4-3-5-13(17)20-18(22)16-9-10-21(27(2,23)24)14-11-12(19)7-8-15(14)25-16/h3-8,11,16H,9-10H2,1-2H3,(H,20,22)

InChI Key

VUCFXSYKZVJFNC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.